

## Zafirlukast chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |  |           |
|----------------------|-------------|--|-----------|
| Compound Name:       | Zafirlukast |  |           |
| Cat. No.:            | B1683622    |  | Get Quote |

# **Zafirlukast: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Zafirlukast** is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, utilized in the chronic management of asthma. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the characterization of **zafirlukast**'s pharmacological activity are provided, along with a visual representation of its role in the CysLT1 signaling pathway.

### **Chemical Structure and Identification**

**Zafirlukast** is a synthetic peptide leukotriene receptor antagonist.[1] Its chemical structure is characterized by an indole core, a carbamate ester, and an N-sulfonylcarboxamide group.[2]

- IUPAC Name: cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate[2]
- SMILES: CC1=CC=CC1S(=0)
   (=0)NC(=0)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=0)OC5CCCC5)C)OC[2]
- InChl: InChl=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-



25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)[2]

## **Physicochemical Properties**

**Zafirlukast** is a fine white to pale yellow amorphous powder. A summary of its key physicochemical properties is presented in Table 1.

| Property                     | Value                         | Source |
|------------------------------|-------------------------------|--------|
| Molecular Formula            | С31Н33N3O6S                   |        |
| Molecular Weight             | 575.68 g/mol                  | _      |
| Melting Point                | 138 to 140 °C                 | _      |
| Water Solubility             | 0.000962 mg/mL                | _      |
|                              | Slightly soluble in methanol; | _      |
|                              | freely soluble in             |        |
| Solubility in other solvents | tetrahydrofuran,              |        |
|                              | dimethylsulfoxide, and        |        |
|                              | acetone.                      |        |
| logP                         | 5.4                           | _      |
| pKa (Strongest Acidic)       | 4.29                          | _      |
| pKa (Strongest Basic)        | -1.1                          | _      |

## **Mechanism of Action and Signaling Pathway**

**Zafirlukast** is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD<sub>4</sub> and LTE<sub>4</sub>) at the CysLT1 receptor. Cysteinyl leukotrienes are potent inflammatory mediators that contribute to the pathophysiology of asthma by inducing bronchoconstriction, airway edema, and mucus secretion.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligands (LTD4, LTC4, LTE4), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3



stimulates the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with elevated intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation. By competitively binding to the CysLT1 receptor, **zafirlukast** blocks these downstream signaling events.



Click to download full resolution via product page

Figure 1: Zafirlukast's inhibition of the CysLT1 receptor signaling pathway.

# Experimental Protocols Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol determines the binding affinity of **zafirlukast** for the CysLT1 receptor through competitive displacement of a radiolabeled ligand.

#### Materials:

- Cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
- [3H]-LTD4 as the radioligand.
- Unlabeled LTD4 for determining non-specific binding.
- Zafirlukast.



- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl<sub>2</sub>, 10 mM CaCl<sub>2</sub>, and 0.1% BSA).
- · Glass fiber filter mats.
- Scintillation cocktail.

#### Procedure:

- Prepare serial dilutions of **zafirlukast** in the assay buffer.
- In a 96-well plate, combine the CysLT1 receptor-containing cell membranes, [3H]-LTD4 (at a concentration near its Kd), and either **zafirlukast** (for competition binding), assay buffer (for total binding), or a saturating concentration of unlabeled LTD4 (for non-specific binding).
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Dry the filter mats and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC<sub>50</sub> value of **zafirlukast** by plotting the percentage of specific binding against the logarithm of the **zafirlukast** concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Zafirlukast chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1683622#zafirlukast-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com